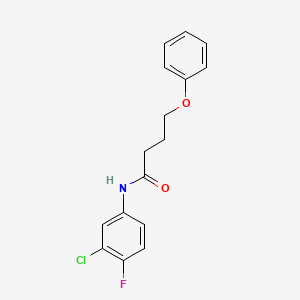
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, also known as TCDP, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. TCDP is a white crystalline solid with a molecular formula of C16H18Cl3O2 and a molecular weight of 371.67 g/mol.
Mechanism of Action
The mechanism of action of 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone is not fully understood. However, studies have shown that 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone can inhibit the activity of certain enzymes and proteins, which may contribute to its antiviral and anticancer properties. 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has also been shown to form stable complexes with metal ions, which may contribute to its ability to degrade persistent organic pollutants.
Biochemical and Physiological Effects
Studies have shown that 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone can induce apoptosis, or programmed cell death, in cancer cells. 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In addition, 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in certain experimental systems.
Future Directions
There are several future directions for research on 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. One direction is to further investigate its antiviral and anticancer properties and to determine the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in environmental science, particularly in the degradation of persistent organic pollutants. Additionally, 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone could be used as a building block for the synthesis of novel materials and polymers, which could have a wide range of applications in various fields.
Synthesis Methods
The synthesis of 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone involves the reaction of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone with thionyl chloride and phosphorus pentachloride in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used to produce 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone in large quantities for research purposes.
Scientific Research Applications
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has been studied for its potential applications in various fields, including medicinal chemistry, environmental science, and materials science. In medicinal chemistry, 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has been shown to have antiviral and anticancer properties. In environmental science, 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has been studied for its ability to degrade persistent organic pollutants in soil and water. In materials science, 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3O2/c1-12(2,3)11(18)9-13(19,14(15,16)17)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDCPJLVCFHEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)

![4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![2-[methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol](/img/structure/B5161243.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)
![2-imino-5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5161251.png)

![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)